5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine
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Overview
Description
5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a piperidine ring substituted with a 2-methoxyethoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reaction: The brominated pyridine undergoes a substitution reaction with 4-(2-methoxyethoxy)piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve a base (e.g., K2CO3) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with different substituents, leading to different chemical and biological properties.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyridine derivative with a piperazine ring, used in different applications.
Imidazole-containing compounds: These compounds share some structural similarities and are used in various therapeutic applications.
Uniqueness
5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a brominated pyridine ring and a substituted piperidine ring makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-17-8-9-18-12-4-6-16(7-5-12)13-3-2-11(14)10-15-13/h2-3,10,12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXZIWRINNFHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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